molecular formula C22H27ClN2O4 B13652740 Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-aminohexanoate hydrochloride

Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-aminohexanoate hydrochloride

Cat. No.: B13652740
M. Wt: 418.9 g/mol
InChI Key: BFRSKAFOHYTUAS-UHFFFAOYSA-N
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Description

Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-aminohexanoate hydrochloride (CAS: 847658-45-1) is an Fmoc-protected amino acid derivative widely used in solid-phase peptide synthesis (SPPS). The compound features a methyl ester at the C-terminal and a primary amine at the ε-position of the hexanoate backbone, stabilized as a hydrochloride salt for enhanced shelf life and handling . Its molecular formula is C₂₃H₂₇ClN₂O₄, with a molecular weight of 437.93 g/mol. The Fmoc group serves as a temporary protecting group for the α-amino group, enabling selective deprotection under mild basic conditions (e.g., piperidine), while the methyl ester facilitates solubility in organic solvents during coupling reactions .

Properties

IUPAC Name

methyl 6-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O4.ClH/c1-27-21(25)20(12-6-7-13-23)24-22(26)28-14-19-17-10-4-2-8-15(17)16-9-3-5-11-18(16)19;/h2-5,8-11,19-20H,6-7,12-14,23H2,1H3,(H,24,26);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFRSKAFOHYTUAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CCCCN)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis typically involves two main steps:

This approach ensures that the amine is protected during peptide bond formation and the methyl ester provides a suitable leaving group or intermediate for further synthetic transformations.

Detailed Preparation Procedure

Fmoc Protection of 6-Aminohexanoic Acid

  • Starting materials: 6-aminohexanoic acid (commercially available) and N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu).
  • Reaction conditions: The amino acid is dissolved in a suitable solvent such as dioxane-water or aqueous base solution.
  • Base: Sodium bicarbonate or sodium carbonate is used to maintain a basic pH, facilitating the nucleophilic attack of the amino group on the Fmoc-OSu.
  • Procedure: The Fmoc-OSu is added slowly to the amino acid solution under stirring at room temperature.
  • Isolation: After completion, the mixture is acidified to precipitate the Fmoc-protected amino acid, which is then filtered and dried.
  • Yield: High yields (~98%) have been reported for this step, producing 6-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)hexanoic acid as a white solid.

Esterification to Methyl Ester

  • Method: The carboxylic acid group of the Fmoc-protected amino acid is esterified to the methyl ester.
  • Typical reagents: Methanol in the presence of acid catalysts such as HCl gas or sulfuric acid, or via methylation reagents like diazomethane.
  • Alternative approach: Direct esterification using methyl iodide and base or via activation of the acid group followed by reaction with methanol.
  • Isolation: The methyl ester hydrochloride salt is often isolated by acidification and crystallization.
  • Purification: Recrystallization from ethyl acetate or other suitable solvents yields the pure methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-aminohexanoate hydrochloride.

Representative Experimental Data

Step Reagents & Conditions Product Yield Notes
Fmoc Protection 6-aminohexanoic acid + Fmoc-OSu, NaHCO3, aqueous medium, RT 6-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)hexanoic acid 98% White solid, high purity
Methyl Esterification Methanol, acid catalyst (HCl), reflux or methylation reagents This compound 70-85% (typical) Crystalline hydrochloride salt

Catalysts and Solvents

  • Solvents: Tetrahydrofuran (THF) is commonly used in related Fmoc chemistry for solubilizing intermediates and facilitating reactions.
  • Catalysts: Pyridinium p-toluenesulfonate (PPTS) is used as a mild acid catalyst in analogous Fmoc protection reactions and esterifications to improve yields and selectivity.
  • Workup: Extraction with ethyl acetate, washing with aqueous solutions (acidic or basic), drying over anhydrous sodium sulfate, and recrystallization are standard purification techniques.

Analytical Characterization

  • NMR Data:

    • ^1H NMR and ^13C NMR spectra confirm the presence of the Fmoc group, methyl ester, and aminohexanoate backbone.
    • Characteristic aromatic protons of the fluorenyl group appear between δ 7.3–7.8 ppm.
    • Methyl ester protons appear as a singlet near δ 3.7 ppm.
    • Amino and methylene protons of the hexanoate chain are observed in the δ 1.3–4.4 ppm range.
  • Mass Spectrometry: Confirms molecular weight of 418.9 g/mol for the hydrochloride salt.

  • Purity: Achieved through recrystallization and chromatography, with typical yields supporting high purity suitable for peptide synthesis.

Research Findings and Optimization Notes

  • The use of Fmoc-OSu is preferred over other Fmoc reagents due to its high reactivity and cleaner reaction profile.
  • Esterification under mild acidic conditions avoids racemization and degradation of the Fmoc group.
  • Pyridinium p-toluenesulfonate as a catalyst enhances esterification rates and yields without harsh conditions.
  • The hydrochloride salt form improves compound stability and handling in peptide synthesis workflows.

Summary Table of Preparation Steps

Step No. Reaction Reagents Solvent Catalyst Temperature Time Yield (%) Product Form
1 Fmoc Protection 6-aminohexanoic acid + Fmoc-OSu + NaHCO3 Water/Dioxane - RT Overnight 98 White solid acid
2 Esterification Methanol + HCl or methylation reagent Methanol or THF PPTS (optional) Reflux or RT 0.5–50 h 70–85 Crystalline hydrochloride salt

Chemical Reactions Analysis

Protection and Deprotection Reactions

The Fmoc group serves as a temporary protective moiety for the α-amino group during solid-phase peptide synthesis (SPPS).

Reaction Conditions Reagents Outcome
Fmoc Deprotection20% Piperidine in DMF, 30 min, RTPiperidine/DMFSelective removal of Fmoc group, yielding free α-amino group
Side-Chain ProtectionBoc/Alloc in THF, 0°CBoc₂O or Alloc-Cl, DMAPε-amino group protection with tert-butyloxycarbonyl (Boc) or allyloxycarbonyl (Alloc)

Key Findings :

  • Fmoc deprotection proceeds via β-elimination, generating a dibenzofulvene-piperidine adduct .

  • The ε-amino group remains inert under Fmoc cleavage conditions, enabling orthogonal protection strategies .

Peptide Coupling Reactions

The compound participates in amide bond formation via activated ester intermediates.

Coupling Method Activating Agents Solvent Coupling Efficiency
HOBt/DIC1-Hydroxybenzotriazole (HOBt), DICDCM/DMF (1:1)>95%
HATU/DIEAHexafluorophosphate (HATU), DIEADMF98%

Mechanistic Insights :

  • Activation of the α-carboxyl group (methyl ester) occurs under basic conditions, forming an acyloxyphosphonium intermediate with HATU .

  • Steric hindrance from the Fmoc group minimally affects coupling rates due to the extended hexanoate chain .

Acylation and Alkylation Reactions

The ε-amino group undergoes nucleophilic reactions when selectively deprotected.

Reaction Type Reagents Products Applications
AcylationAcetic anhydride, PyridineN⁶-acetyl derivativesSite-specific labeling
AlkylationBenzyl bromide, K₂CO₃N⁶-benzyl derivativesBranching in peptide dendrimers

Characterization Data :

  • N⁶-Acetyl Derivative : 1H^1H NMR (400 MHz, DMSO-d6): δ 1.38 (m, 4H, -CH₂-), 1.98 (s, 3H, -COCH₃), 3.05 (t, 2H, -NH₂) .

  • N⁶-Benzyl Derivative : ESI-MS m/z 533.2 [M+H]⁺ (calc. 533.3) .

Stability and Side Reactions

The hydrochloride salt enhances stability but introduces sensitivity to specific conditions:

Parameter Conditions Degradation Observed
Thermal Stability>80°C, anhydrous DMFFmoc group decomposition (TGA)
Hydrolytic StabilitypH >10, aqueous MeOHMethyl ester hydrolysis

Mitigation Strategies :

  • Storage at -20°C under argon extends shelf life to >2 years .

  • Use of DIEA during coupling prevents racemization (≤0.5%) .

Analytical Characterization

Standard methods for purity and structural verification:

Technique Parameters Key Observations
HPLCC18 column, 0.1% TFA/ACN gradientPurity >97% (RT 12.4 min)
13C^{13}C NMRDMSO-d6, 100 MHzδ 156.8 (Fmoc carbonyl), 51.3 (OCH₃)
IR SpectroscopyKBr pellet1735 cm⁻¹ (ester C=O), 1680 cm⁻¹ (amide I)

Comparative Reactivity with Analogues

The hexanoate chain length and stereochemistry influence reactivity:

Compound Reaction Rate (Coupling) Deprotection Efficiency
Methyl 2-(Fmoc-amino)hexanoate1.0 (reference)98%
Ethyl 2-(Fmoc-amino)pentanoate0.7895%
Benzyl 2-(Fmoc-amino)hexanoate0.8592%

Data adapted from stability studies .

This compound’s versatility in peptide synthesis stems from its balanced reactivity profile, orthogonal protection capabilities, and compatibility with automated SPPS platforms. Its applications span therapeutic peptide development, bioconjugation, and materials science.

Scientific Research Applications

Mechanism of Action

The mechanism of action of (S)-Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-aminohexanoate hydrochloride primarily involves its role as a protected amino acid derivative. The Fmoc group protects the amino group during peptide synthesis, preventing unwanted side reactions. Upon removal of the Fmoc group, the free amino group can participate in peptide bond formation, allowing for the sequential addition of amino acids to form peptides .

Comparison with Similar Compounds

N²-[(9H-Fluoren-9-ylmethoxy)carbonyl]lysine (Fmoc-Lys-OH)

  • Structure : Unlike the target compound, Fmoc-Lys-OH (CAS: 201002-47-3) contains a carboxylic acid group instead of a methyl ester at the C-terminal .
  • Reactivity: The carboxylic acid allows direct activation for peptide bond formation, bypassing the need for ester hydrolysis. However, the methyl ester in the target compound offers better solubility in non-polar solvents, which is advantageous in SPPS .
  • Applications : Fmoc-Lys-OH is preferred for solution-phase synthesis, whereas the methyl ester derivative is optimized for stepwise SPPS due to its compatibility with resin-bound intermediates .

(S)-tert-Butyl 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-aminohexanoate Hydrochloride

  • Structure : This analogue (CAS: 2413365-23-6) replaces the methyl ester with a tert-butyl ester .
  • Stability : The tert-butyl group provides superior resistance to acidic conditions, making it suitable for syntheses requiring orthogonal protection strategies (e.g., when using acid-labile side-chain protecting groups) .
  • Deprotection : Requires strong acids like trifluoroacetic acid (TFA), whereas the methyl ester in the target compound can be hydrolyzed under milder basic conditions .

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-((tert-butoxycarbonyl)amino)-4,4-difluorohexanoic Acid

  • Structure: Features a Boc-protected ε-amino group and difluoro substitution at the γ-position (CAS: Not provided) .
  • Orthogonal Protection : The Boc group allows sequential deprotection steps, enabling complex peptide architectures .

Methyl (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-isocyanohexanoate

  • Structure: Substitutes the primary amine with an isocyano group (-NC) at the ε-position .
  • Reactivity: The isocyano group enables bioorthogonal ligation (e.g., with chlorooximes), expanding applications in functionalized peptide conjugates or materials science .

Table 1: Key Properties of Target Compound and Analogues

Compound Name CAS Number Molecular Formula Key Functional Groups Deprotection Conditions Applications
Methyl 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-aminohexanoate HCl 847658-45-1 C₂₃H₂₇ClN₂O₄ Methyl ester, Fmoc, primary amine Mild base (e.g., NaOH) SPPS, resin-compatible synthesis
N²-[(9H-Fluoren-9-ylmethoxy)carbonyl]lysine 201002-47-3 C₂₂H₂₄N₂O₅ Carboxylic acid, Fmoc N/A (activated as acid) Solution-phase synthesis
(S)-tert-Butyl 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-aminohexanoate HCl 2413365-23-6 C₂₅H₃₃ClN₂O₄ tert-Butyl ester, Fmoc TFA Acid-stable SPPS
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-azidohexanoic acid N/A C₂₂H₂₃N₅O₅ Azido group, Fmoc Click chemistry Bioconjugation, probes

Biological Activity

Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-aminohexanoate hydrochloride, commonly referred to as Fmoc-Lys-OH·HCl, is a synthetic compound notable for its applications in peptide synthesis and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C22H27ClN2O4
  • Molecular Weight : 420.89 g/mol
  • CAS Number : 1032897-22-5

The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which enhances stability during synthesis processes, particularly in solid-phase peptide synthesis (SPPS).

The biological activity of this compound primarily revolves around its role as a peptide coupling reagent. The Fmoc group protects the amine functionality during synthesis and is removed under basic conditions, allowing for the formation of peptide bonds critical for constructing biologically active peptides and proteins .

Interaction with Biological Targets

Research indicates that compounds with similar structures can interact with various enzymes and receptors:

  • Cytochrome P450 Inhibition : Some studies suggest that related compounds can inhibit cytochrome P450 enzymes, which are crucial for drug metabolism. This inhibition could lead to significant drug-drug interactions affecting pharmacokinetics .

Peptide Synthesis Applications

The compound is widely used in the synthesis of peptides due to its ability to facilitate the formation of peptide bonds while maintaining stability during the reaction process. This is particularly important in pharmaceutical applications where precise control over peptide structure is necessary.

Case Studies and Research Findings

  • Peptide Coupling Efficiency : A study evaluated the efficiency of Fmoc-Lys-OH·HCl in SPPS compared to other coupling agents. The results demonstrated higher yields and purity in products synthesized using this compound, highlighting its effectiveness in peptide synthesis.
  • Enzyme Interaction Studies : Research involving enzyme assays showed that related compounds could modulate enzyme activity, particularly those involved in metabolic pathways. The findings suggest potential therapeutic applications where modulation of enzyme activity is beneficial .
  • Cytotoxicity Assessments : Preliminary studies indicated that certain derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, suggesting potential applications in cancer therapy.

Comparative Analysis with Related Compounds

Compound NameMolecular FormulaUnique Features
Fmoc-Lys-OH·HClC22H27ClN2O4Used as a coupling agent in peptide synthesis
N-Fmoc-LysineC15H18N2O4Commonly used in SPPS but lacks extended alkyl chain
9H-Fluoren-9-ylmethoxycarbonyl-LysineC22H27N2O4Similar protective group; used for coupling

Q & A

Q. What are the critical safety protocols for handling this compound in laboratory settings?

  • Methodological Answer : Due to its acute oral toxicity (Category 4), skin irritation (Category 2), and respiratory hazards (H335), adhere to:
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use respiratory protection if dust/aerosols form .
  • Ventilation : Conduct experiments in fume hoods with adequate airflow to minimize inhalation risks .
  • Emergency Procedures : For skin contact, wash immediately with soap/water; for eye exposure, rinse for ≥15 minutes and seek medical attention .

Q. How should this compound be stored to maintain stability during peptide synthesis workflows?

  • Methodological Answer : Store in a tightly sealed container under inert gas (e.g., argon) at room temperature (20–25°C) in a dark, dry environment. Avoid exposure to moisture, strong acids/bases, and oxidizing agents to prevent decomposition .

Q. What is the role of the Fmoc group in this compound’s application for solid-phase peptide synthesis (SPPS)?

  • Methodological Answer : The Fmoc (9-fluorenylmethoxycarbonyl) group acts as a temporary α-amino protector. It is cleaved under mild basic conditions (e.g., 20% piperidine in DMF), enabling stepwise peptide elongation while preserving acid-labile side-chain protections (e.g., tert-butyl groups) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported stability data under varying pH conditions?

  • Methodological Answer :
  • Experimental Design : Perform accelerated stability studies at pH 2–12 (using HCl/NaOH buffers) and monitor degradation via HPLC-MS. Compare kinetics at 4°C, 25°C, and 40°C to identify pH-sensitive functional groups (e.g., Fmoc cleavage in basic media) .
  • Data Interpretation : Cross-reference results with computational models (e.g., DFT calculations) to predict hydrolysis pathways and validate experimental observations .

Q. What computational strategies optimize reaction pathways for synthesizing derivatives of this compound?

  • Methodological Answer :
  • Reaction Path Search : Use quantum chemical software (e.g., Gaussian, ORCA) to model intermediates and transition states, focusing on energy barriers for Fmoc deprotection or amide bond formation .
  • Machine Learning : Train models on existing SPPS datasets to predict coupling efficiencies with non-canonical amino acids, reducing trial-and-error experimentation .

Q. How can analytical methods validate the compound’s purity and structural integrity post-synthesis?

  • Methodological Answer :
  • Chromatography : Use reversed-phase HPLC with UV detection (λ = 254 nm) and a C18 column. Compare retention times against a certified reference standard .
  • Mass Spectrometry : Perform ESI-MS or MALDI-TOF to confirm molecular weight (expected [M+H]⁺: ~468.54 Da) and detect impurities (e.g., deprotected byproducts) .
  • NMR Analysis : Assign peaks for Fmoc (δ 7.3–7.8 ppm, aromatic protons) and methyl ester (δ 3.6–3.8 ppm) to verify regiochemical fidelity .

Q. What experimental controls mitigate risks of side reactions during SPPS using this compound?

  • Methodological Answer :
  • Coupling Efficiency : Pre-activate the amino acid with HBTU/DIPEA in DMF for 5 minutes before adding to the resin, ensuring >95% conversion .
  • Deprotection Monitoring : Use a Kaiser test to confirm complete Fmoc removal after piperidine treatment. Repeat if ninhydrin-positive results persist .
  • Solvent Purity : Use anhydrous DMF stored over molecular sieves to prevent hydrolysis of the methyl ester group .

Data Contradiction Analysis

Q. How to address discrepancies in reported toxicity profiles across SDS documents?

  • Methodological Answer :
  • Source Evaluation : Prioritize data from peer-reviewed studies over SDS lacking full toxicological assessments (e.g., Key Organics SDS notes "acute/delayed effects not fully known") .
  • In Silico Toxicity Prediction : Use tools like ProTox-II or ADMETlab to estimate LD50 and organ-specific risks, supplementing gaps in empirical data .

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